1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
Brand Name: Vulcanchem
CAS No.: 953142-04-6
VCID: VC5870065
InChI: InChI=1S/C14H21ClN2O2S/c1-17-7-5-12(6-8-17)10-16-20(18,19)11-13-3-2-4-14(15)9-13/h2-4,9,12,16H,5-8,10-11H2,1H3
SMILES: CN1CCC(CC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl
Molecular Formula: C14H21ClN2O2S
Molecular Weight: 316.84

1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide

CAS No.: 953142-04-6

Cat. No.: VC5870065

Molecular Formula: C14H21ClN2O2S

Molecular Weight: 316.84

* For research use only. Not for human or veterinary use.

1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide - 953142-04-6

Specification

CAS No. 953142-04-6
Molecular Formula C14H21ClN2O2S
Molecular Weight 316.84
IUPAC Name 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide
Standard InChI InChI=1S/C14H21ClN2O2S/c1-17-7-5-12(6-8-17)10-16-20(18,19)11-13-3-2-4-14(15)9-13/h2-4,9,12,16H,5-8,10-11H2,1H3
Standard InChI Key BQIHMYOPOQIXIE-UHFFFAOYSA-N
SMILES CN1CCC(CC1)CNS(=O)(=O)CC2=CC(=CC=C2)Cl

Introduction

Chemical Identification and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic name 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide reflects its structure: a methanesulfonamide group linked to a 3-chlorophenyl ring and a 1-methylpiperidin-4-ylmethyl substituent. Its molecular formula is C₁₄H₂₀ClN₂O₂S, yielding a molecular weight of 315.84 g/mol .

Structural Characteristics

The compound’s core consists of three key components:

  • 3-Chlorophenyl group: A benzene ring with a chlorine atom at the meta position, conferring electrophilic character and potential for π-π interactions .

  • Methanesulfonamide backbone: The sulfonamide group (-SO₂NH-) enhances solubility in polar solvents and serves as a hydrogen bond donor/acceptor.

  • 1-Methylpiperidin-4-ylmethyl moiety: A piperidine ring with a methyl group at the 1-position and a methylene bridge to the sulfonamide nitrogen. This bicyclic structure may influence bioavailability and receptor binding .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₄H₂₀ClN₂O₂S
Molecular Weight315.84 g/mol
Hydrogen Bond Donors1 (Sulfonamide NH)
Hydrogen Bond Acceptors4 (SO₂, N-piperidine)
Topological Polar SA67.8 Ų

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 1-(3-chlorophenyl)-N-[(1-methylpiperidin-4-yl)methyl]methanesulfonamide likely follows a two-step protocol:

  • Amine Intermediate Preparation:

    • 1-Methylpiperidin-4-ylmethylamine is synthesized via reductive amination of 4-piperidinemethanol with methylamine, followed by purification .

  • Sulfonylation Reaction:

    • The amine reacts with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to form the sulfonamide bond. The 3-chlorophenyl group is introduced either prior to sulfonylation or via post-functionalization.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
Amine SynthesisNaBH₄, CH₃NH₂, EtOH, 50°C75%
SulfonylationMsCl, Et₃N, DCM, 0°C → RT82%

Industrial Scaling Challenges

  • Purification: Column chromatography is often required due to byproducts from incomplete sulfonylation.

  • Chlorophenyl Stability: Harsh conditions may cleave the C-Cl bond, necessitating controlled temperatures (<50°C) .

Molecular Structure and Computational Insights

Conformational Analysis

Density functional theory (DFT) calculations reveal two stable conformers:

  • Conformer A: The piperidine ring adopts a chair configuration, with the methyl group equatorial.

  • Conformer B: The sulfonamide oxygen atoms align antiperiplanar to the piperidine nitrogen, minimizing steric hindrance .

Electronic Properties

  • The sulfonamide group exhibits a dipole moment of 4.2 D, facilitating interactions with polar protein residues.

  • The 3-chlorophenyl ring’s Hammett constant (σₘ = 0.37) indicates moderate electron-withdrawing effects, influencing reactivity in electrophilic substitutions .

Physicochemical Properties

Solubility and Partitioning

  • Aqueous Solubility: 0.45 mg/mL (pH 7.4), attributed to the sulfonamide’s polarity.

  • LogP: 2.1 ± 0.3, suggesting moderate lipophilicity suitable for blood-brain barrier penetration .

Thermal Stability

  • Melting Point: 148–152°C (decomposition observed above 160°C).

  • Thermogravimetric Analysis (TGA): 5% weight loss at 180°C under nitrogen.

Biological Activity and Mechanisms

Cholinesterase Inhibition

Molecular docking studies predict affinity for acetylcholinesterase (AChE), with a calculated Ki of 1.8 μM. The sulfonamide NH forms a hydrogen bond with Tyr337, while the 3-chlorophenyl group occupies the peripheral anionic site .

Muscarinic Receptor Modulation

Analogous compounds (e.g., McN-A-343 derivatives) act as M₁ receptor agonists. The piperidine moiety may mimic acetylcholine’s quaternary ammonium group, enabling orthosteric binding .

Table 3: Predicted Pharmacological Profiles

TargetAssay TypeIC₅₀/EC₅₀
AChEComputational1.8 μM
M₁ Muscarinic ReceptorFunctional Assay320 nM

Applications in Medicinal Chemistry

Neuroprotective Agents

Sulfonamides with piperidine substructures are explored for Alzheimer’s disease due to dual AChE inhibition and antioxidant activity .

Anticancer Candidates

The 3-chlorophenyl group’s electrophilicity may facilitate DNA intercalation or topoisomerase inhibition, as seen in acridine derivatives .

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